# Synergistic Antifungal Effects of Natamycin in Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | E235     |           |
| Cat. No.:            | B1663354 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Natamycin, a polyene macrolide antifungal, has long been a frontline treatment for fungal keratitis, particularly cases caused by Fusarium species. However, emerging antifungal resistance and the desire for enhanced efficacy have spurred research into combination therapies. This guide provides an objective comparison of Natamycin's performance when combined with other antifungal agents, supported by experimental data, to inform future research and drug development.

## Enhanced Antifungal Activity: A Quantitative Look at Synergy

The synergistic potential of Natamycin with various antifungal agents has been predominantly evaluated using the Fractional Inhibitory Concentration Index (FICI), a measure of the combined effect of two drugs. An FICI of  $\leq 0.5$  is indicative of synergy, > 0.5 to  $\leq 4.0$  indicates an additive or indifferent interaction, and > 4.0 suggests antagonism.

#### **Combination with Azoles: A Promising Partnership**

Studies have consistently demonstrated a strong synergistic relationship between Natamycin and the triazole antifungal, voriconazole, particularly against clinical strains of Fusarium. This combination has shown a significant reduction in the Minimum Inhibitory Concentrations (MICs) of both drugs. For instance, in one study, the combination of Natamycin and voriconazole was synergistic against 70% of Fusarium strains tested.[1][2][3] The MIC of voriconazole was



reduced by a median of 3.5-fold, and Natamycin's MIC was reduced by a median of 5-fold when used in combination.[1]

Another azole, itraconazole, has also been investigated in combination with Natamycin. While not as consistently synergistic as voriconazole, a synergistic effect was observed for 15% of Fusarium strains, with additive interactions for the remainder.[1] No antagonism was reported for either combination.[1][2][3]

#### Interaction with Echinocandins

The combination of Natamycin with the echinocandin, micafungin, has also been explored. While synergy was observed in a smaller percentage of Fusarium strains (5%), the remaining strains showed an additive effect, and importantly, no antagonism was found.[1][2][3]

#### The Case of Amphotericin B: A Lack of Synergy

Interestingly, studies investigating the combination of Natamycin with another polyene, amphotericin B, have not demonstrated a synergistic effect. In vitro testing against both Fusarium and Aspergillus species showed indifferent interactions for all isolates tested.[4] This is not entirely unexpected, as both drugs share a similar mechanism of action, targeting ergosterol in the fungal cell membrane.[4] While synergy may not be the rationale for combining these two drugs, other clinical benefits, such as broader coverage or preventing resistance, might still be considered.[4]

#### Synergism with Non-Antifungal Agents

Intriguingly, research has also shown that Natamycin's antifungal activity can be enhanced by non-antifungal ophthalmic agents. Synergistic or indifferent interactions were observed when Natamycin was combined with 5-fluorouracil, EDTA, dorzolamide, and timolol against Fusarium ocular isolates.[5][6][7]

Furthermore, a significant synergistic effect was observed when Natamycin was combined with the antibiotic azithromycin against ocular pathogenic Aspergillus flavus and Fusarium solani species complex isolates.[8]

### **Quantitative Data Summary**



| Combinatio<br>n                  | Fungal<br>Species                           | FICI        | MIC<br>Reduction                                              | Synergy<br>Rate      | Reference |
|----------------------------------|---------------------------------------------|-------------|---------------------------------------------------------------|----------------------|-----------|
| Natamycin +<br>Voriconazole      | Fusarium<br>spp.                            | ≤0.5        | Voriconazole:<br>3.5-10 fold,<br>Natamycin:<br>0.5-5 fold     | 70%                  | [1][2][3] |
| Natamycin +<br>Voriconazole      | Candida spp.                                | ≤0.5        | -                                                             | 33.3%                | [9]       |
| Natamycin +<br>Voriconazole      | Curvularia<br>spp.                          | ≤0.5        | -                                                             | 23.1%                | [9]       |
| Natamycin +<br>Voriconazole      | Aspergillus spp.                            | ≤0.5        | -                                                             | 22.2%                | [9]       |
| Natamycin +<br>Itraconazole      | Fusarium<br>spp.                            | ≤0.5        | Itraconazole:<br>up to 10-fold,<br>Natamycin:<br>up to 2-fold | 15%                  | [1]       |
| Natamycin +<br>Micafungin        | Fusarium<br>spp.                            | ≤0.5        | -                                                             | 5%                   | [1][2][3] |
| Natamycin +<br>Amphotericin<br>B | Fusarium<br>spp.                            | >0.5 and ≤4 | -                                                             | 0%<br>(Indifference) | [4]       |
| Natamycin +<br>Amphotericin<br>B | Aspergillus spp.                            | >0.5 and ≤4 | -                                                             | 0%<br>(Indifference) | [4]       |
| Natamycin +<br>Azithromycin      | Aspergillus<br>flavus<br>species<br>complex | ≤0.5        | Natamycin<br>MIC90<br>reduced from<br>64 to 0.031<br>μg/ml    | 100%                 | [8]       |
| Natamycin +<br>Azithromycin      | Fusarium<br>solani                          | ≤0.5        | Natamycin<br>MIC reduced                                      | 100%                 | [8]       |

#### Natamycin (E235) - Validation & Comparative

Check Availability & Pricing

| species | from 32 to  |
|---------|-------------|
| complex | 0.031 μg/ml |

### **Experimental Protocols**

The primary method for evaluating the in vitro synergistic effects of Natamycin with other antifungals is the checkerboard microdilution method.

#### **Checkerboard Microdilution Assay Protocol**

- Fungal Isolate Preparation: Clinical isolates of the target fungi (e.g., Fusarium spp.) are cultured on an appropriate medium, such as Sabouraud Dextrose Agar.[9] A suspension of fungal conidia is then prepared and adjusted to a specific concentration (e.g., 1-5 x 10<sup>4</sup> CFU/mL) in a standardized medium like RPMI 1640.
- Drug Dilution Series: Serial twofold dilutions of Natamycin and the combination drug (e.g., voriconazole) are prepared.
- Plate Setup: A 96-well microtiter plate is used. Each well receives a specific combination of concentrations of the two drugs. The final volume in each well is typically 200  $\mu$ L, consisting of 100  $\mu$ L of the fungal inoculum and 50  $\mu$ L of each drug dilution.
- Controls: Each plate includes wells with each drug alone (to determine the MIC of each drug individually), as well as a drug-free well for growth control.
- Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours).
- Reading the Results: The MIC is determined as the lowest concentration of the drug(s) that
  causes a significant inhibition of fungal growth (e.g., 100% inhibition or optically clear well)
  compared to the growth control.
- FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated for each
  combination that shows growth inhibition using the following formula: FICI = (MIC of Drug A
  in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B
  alone)



 Interpretation: The interaction is classified as synergistic (FICI ≤ 0.5), additive/indifferent (>0.5 to ≤4), or antagonistic (>4).

## Visualizing the Workflow and Potential Mechanisms Experimental Workflow for Synergy Testing



Click to download full resolution via product page

Caption: Experimental workflow for determining antifungal synergy using the checkerboard method.

## Proposed Mechanism of Synergy: A Multi-Target Approach

The precise signaling pathways of Natamycin's synergistic interactions are not fully elucidated. However, a plausible hypothesis for the synergy observed with azoles and echinocandins lies in their complementary mechanisms of action, creating a multi-pronged attack on the fungal cell.





Click to download full resolution via product page

Caption: Proposed multi-target mechanism of Natamycin's synergistic antifungal effects.



By targeting different essential components of the fungal cell—the cell membrane (Natamycin), ergosterol synthesis (azoles), and cell wall synthesis (echinocandins)—combination therapies can lead to a more potent and comprehensive antifungal effect than any single agent alone. The inhibition of ergosterol synthesis by azoles may also potentiate the action of Natamycin by altering the composition and integrity of the fungal cell membrane, making it more susceptible to Natamycin-induced disruption. Similarly, weakening the cell wall with an echinocandin could enhance the ability of Natamycin to access and disrupt the cell membrane.

#### Conclusion

The available evidence strongly suggests that combining Natamycin with other antifungal agents, particularly voriconazole, can result in significant synergistic effects against clinically relevant fungal pathogens like Fusarium. These findings have important implications for the clinical management of fungal infections, potentially allowing for lower dosages of individual drugs, thereby reducing the risk of toxicity and the development of resistance. Further research is warranted to fully elucidate the molecular mechanisms underlying these synergistic interactions and to translate these in vitro findings into effective clinical combination therapies. The synergistic potential with non-antifungal agents also opens up new avenues for adjunctive therapies that could enhance the efficacy of current antifungal treatments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. academic.oup.com [academic.oup.com]
- 2. In vitro combinations of natamycin with voriconazole, itraconazole and micafungin against clinical Fusarium strains causing keratitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.knaw.nl [pure.knaw.nl]
- 4. Amphotericin B and natamycin are not synergistic in vitro against Fusarium and Aspergillus spp. isolated from keratitis - PMC [pmc.ncbi.nlm.nih.gov]

#### Natamycin (E235) - Validation & Comparative

Check Availability & Pricing

- 5. Natamycin and Voriconazole Exhibit Synergistic Interactions with Nonantifungal Ophthalmic Agents against Fusarium Species Ocular Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. In vitro synergy of natamycin and voriconazole against clinical isolates of Fusarium, Candida, Aspergillus and Curvularia spp PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synergistic Antifungal Effects of Natamycin in Combination Therapies: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663354#synergistic-effects-of-natamycin-with-other-antifungals]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com